molecular formula C25H35N3O2 B5316395 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide

Katalognummer B5316395
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: SEWGTHQMIAXJFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-366 is a selective inhibitor of the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300/CBP, which plays a crucial role in regulating gene expression.

Wirkmechanismus

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide selectively inhibits the HAT activity of p300/CBP by binding to its catalytic domain, thereby preventing the acetylation of histone and non-histone proteins. This results in the suppression of oncogenic transcriptional programs and the induction of tumor suppressor genes. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide also regulates the expression of genes involved in inflammation and neurodegeneration by modulating the acetylation status of transcription factors.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to have significant biochemical and physiological effects on cancer cells, inflammatory cells, and neurons. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide induces cell cycle arrest and apoptosis in cancer cells by suppressing the transcriptional activity of oncogenes. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide also inhibits the production of pro-inflammatory cytokines by macrophages and microglia, thereby reducing inflammation. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide improves synaptic plasticity and memory in animal models of Alzheimer's disease by enhancing the acetylation of transcription factors involved in memory formation.

Vorteile Und Einschränkungen Für Laborexperimente

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments, including its high selectivity for p300/CBP and its ability to penetrate the blood-brain barrier. However, 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has some limitations, including its relatively low potency and its potential off-target effects on other HATs.

Zukünftige Richtungen

There are several future directions for research on 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, including the development of more potent and selective inhibitors of p300/CBP, the identification of biomarkers for predicting the response to 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide treatment, and the evaluation of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide in clinical trials for various diseases. In addition, the role of p300/CBP in epigenetic regulation and gene expression needs to be further elucidated to fully understand the therapeutic potential of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a promising small molecule with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its selective inhibition of p300/CBP HAT activity and its ability to modulate gene expression make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide and to evaluate its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide involves several steps, including the preparation of 2-(1-adamantyl)acetic acid, the coupling of 2-(4-propionyl-1-piperazinyl)aniline with 2-(1-adamantyl)acetic acid, and the subsequent amidation of the resulting intermediate with acetyl chloride. The final product is purified by column chromatography to obtain pure 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the transcriptional activity of oncogenes. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

2-(1-adamantyl)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-2-24(30)28-9-7-27(8-10-28)22-6-4-3-5-21(22)26-23(29)17-25-14-18-11-19(15-25)13-20(12-18)16-25/h3-6,18-20H,2,7-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWGTHQMIAXJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.